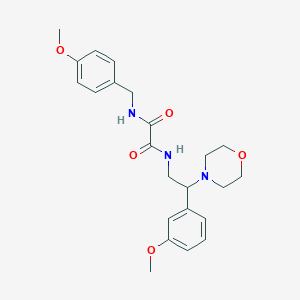

N1-(4-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Description

N1-(4-Methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by its bifunctional substituents:

- N2-substituent: A complex group featuring a 3-methoxyphenyl ring, a morpholinoethyl chain, and a tertiary amine, which may enhance solubility and modulate receptor affinity.

While direct evidence for this compound’s synthesis or applications is absent in the provided data, its structural analogs (e.g., oxalamides with methoxybenzyl or phenethyl groups) have been explored as antiviral agents, enzyme inhibitors, and flavor enhancers .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-29-19-8-6-17(7-9-19)15-24-22(27)23(28)25-16-21(26-10-12-31-13-11-26)18-4-3-5-20(14-18)30-2/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDAHJSTJDNEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an oxalamide linkage along with methoxybenzyl and morpholinoethyl substituents. Its structural formula is represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail these activities.

Anticancer Activity

Recent studies have shown that this compound has promising anticancer properties. The mechanisms by which it exerts these effects include:

- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

Case Studies

- Study on Breast Cancer Cells : In vitro studies revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% inhibition at 50 µM concentration) within 48 hours. Mechanistic studies indicated that this effect was associated with increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .

- Colon Cancer Model : In animal models, administration of the compound led to a marked decrease in tumor size and weight, with histological analyses showing reduced mitotic activity in treated tumors compared to controls .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to:

- Disruption of Cell Membranes : The presence of the oxalamide group enhances membrane permeability, leading to cell lysis.

- Inhibition of Enzymatic Activity : It targets specific enzymes critical for microbial survival, thereby inhibiting their growth.

Case Studies

- Bacterial Inhibition : In vitro tests showed that this compound inhibited the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria at low micromolar concentrations .

- Fungal Activity : The compound was also tested against Candida species, showing significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:

- The oxalamide structure facilitates interactions with biological targets, influencing enzymatic pathways.

- The morpholinoethyl group may enhance solubility and bioavailability, contributing to its efficacy.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Morpholinoethyl substitution |

| N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide | Moderate | High | Acetamidophenyl group |

| N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide | Low | Moderate | Nitro group influences reactivity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis, and functional properties:

Structural and Functional Insights :

Substituent Effects on Bioactivity: Aromatic Substitutions: The 4-methoxybenzyl group (target compound) contrasts with 2,4-dimethoxybenzyl (S336), which exhibits strong umami receptor (hTAS1R1/hTAS1R3) activation . Methoxy positioning influences steric and electronic interactions, critical for receptor binding. Heterocyclic Moieties: The morpholinoethyl group in the target compound may improve solubility compared to pyridin-2-yl (S336) or thiazolyl (Compound 13) groups. Morpholine’s electron-rich oxygen could also reduce metabolic degradation .

Compound 19’s 30% yield with bromophenyl substitution) .

Toxicological Profiles: S336 and analogs exhibit low toxicity (NOEL = 100 mg/kg/day) due to rapid Phase II metabolism of oxalamides, suggesting the target compound may share similar safety margins . However, morpholino groups could introduce CYP450 inhibition risks, as seen in S5456 (51% CYP3A4 inhibition at 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.